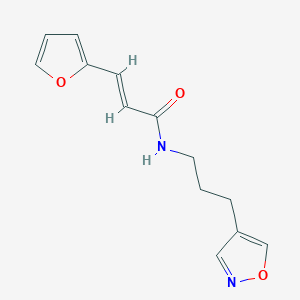

(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide, also known as FIPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FIPI is a small molecule inhibitor that targets phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal rearrangement.

Applications De Recherche Scientifique

Green Chemistry Synthesis and Biocatalysis

One of the significant applications of related furan and acrylamide compounds involves green chemistry synthesis. For instance, the work by Jimenez et al. (2019) explores the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, highlighting the potential of using biological catalysts for producing stereochemically complex molecules (Jimenez et al., 2019). This approach could be applicable to the synthesis of (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide, offering a sustainable pathway for its production.

Polymer Science and Material Chemistry

In polymer science, acrylamides serve as monomers for polyacrylamide production, which has applications in soil conditioning, wastewater treatment, and as electrophoresis media in laboratories. The study by Convertine et al. (2004) demonstrates controlled polymerization techniques for N-isopropylacrylamide, suggesting that similar methodologies could be adapted for the controlled polymerization of (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide to explore its properties and applications in material science (Convertine et al., 2004).

Biological and Medicinal Chemistry

The biological activity of acrylamides and furans is another area of significant interest. For example, Patrick et al. (2007) investigated the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, demonstrating potent antitrypanosomal and antiplasmodial activities (Patrick et al., 2007). This suggests that (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide might also exhibit interesting biological activities worth exploring, especially considering the structural similarities and the presence of pharmacophore elements within its structure.

Chemical Synthesis and Reactivity

The synthesis and reactivity of furan and acrylamide derivatives represent a foundational aspect of organic chemistry, providing valuable intermediates for further chemical transformations. Studies like those conducted by Aleksandrov et al. (2021) focus on the synthesis and reactivity of furan derivatives, offering insights into potential synthetic pathways and reactivity profiles that could be relevant to (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide (Aleksandrov et al., 2021).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[3-(1,2-oxazol-4-yl)propyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-13(6-5-12-4-2-8-17-12)14-7-1-3-11-9-15-18-10-11/h2,4-6,8-10H,1,3,7H2,(H,14,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBJRDSGKYHGTL-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2689424.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2689426.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)

![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)

![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)